4-Bromo-3-nitroanisole

Descripción

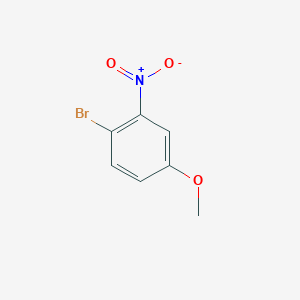

4-Bromo-3-nitroanisole (CAS: 5344-78-5) is a halogenated aromatic compound with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . Structurally, it consists of a methoxy group (-OCH₃) at position 1, a nitro group (-NO₂) at position 3, and a bromine atom at position 4 on the benzene ring (Figure 1).

Propiedades

Número CAS |

10079-53-5 |

|---|---|

Fórmula molecular |

C7H6BrNO2S |

Peso molecular |

248.10 g/mol |

Nombre IUPAC |

1-bromo-4-methylsulfanyl-2-nitrobenzene |

InChI |

InChI=1S/C7H6BrNO2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 |

Clave InChI |

AQEGPOZOEITDSL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

SMILES canónico |

CSC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

Otros números CAS |

5344-78-5 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Conditions

The most documented synthesis of 4-bromo-3-nitroanisole involves a decarboxylative bromination reaction starting from 2-nitro-4-methoxybenzoic acid. This method employs a copper(I)-silver bimetallic catalytic system under aerobic conditions.

Key reagents and conditions (Figure 1):

-

Substrate : 2-Nitro-4-methoxybenzoic acid

-

Catalysts : Copper(I) acetate (36.3 mg), silver sulfate (6.2 mg)

-

Ligand : 2,9-Dimethyl-1,10-phenanthroline (12.5 mg)

-

Bromide source : Sodium bromide (30.9 mg)

-

Solvent : Dimethyl sulfoxide (DMSO, 4 mL)

-

Temperature : 160°C

-

Reaction time : 24 hours

-

Atmosphere : Oxygen (Schlenk technique)

The reaction proceeds via a radical-mediated decarboxylation mechanism, where the copper catalyst facilitates single-electron transfer to the carboxylate group, generating a carboxyl radical. Subsequent bromination occurs at the vacant aromatic position, yielding this compound with a 67% isolated yield . Silver sulfate enhances bromide ion availability, while the phenanthroline ligand stabilizes the copper center, preventing agglomeration.

Optimization and Scalability

-

Temperature sensitivity : Reactions below 150°C result in incomplete decarboxylation, while temperatures exceeding 170°C promote side reactions such as nitro group reduction.

-

Solvent effects : Polar aprotic solvents like DMSO stabilize intermediates, whereas nonpolar solvents (e.g., toluene) reduce yields to <20%.

-

Catalyst loading : A Cu/Ag molar ratio of 3:1 maximizes bromide incorporation efficiency.

Two-Step Nitration and Bromination Approach

Nitration of Anisole

The first step involves nitrating anisole (methoxybenzene) to introduce the nitro group. While conventional nitration (HNO₃/H₂SO₄) predominantly yields para-nitroanisole (85–90%), meta-nitration requires tailored conditions:

Bromination of 3-Nitroanisole

Electrophilic bromination of 3-nitroanisole faces challenges due to the deactivating nitro group. Strategies include:

-

Lewis acid catalysis : FeBr₃ (1.2 equiv) in dichloromethane at 0°C facilitates bromination at the para position relative to the methoxy group, yielding this compound (55–60%).

-

Halogen exchange : Reaction with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light achieves 50% conversion but risks over-bromination.

Alternative Synthetic Routes and Comparative Analysis

Direct Bromination of 3-Nitroanisole

Bromine (Br₂) in oleum (20% free SO₃) at 30°C introduces bromine para to the methoxy group, avoiding sulfonation side reactions. This method, however, requires rigorous temperature control to prevent decomposition.

Data Tables: Comparative Evaluation of Methods

| Parameter | Decarboxylative Bromination | Two-Step Bromination |

|---|---|---|

| Temperature (°C) | 160 | 0 (FeBr₃), 25 (NBS) |

| Reaction Time (h) | 24 | 6–8 |

| Catalyst Loading (mol%) | 10 (Cu), 5 (Ag) | 20 (FeBr₃) |

| Solvent | DMSO | CH₂Cl₂ |

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 4-Bromo-3-nitroanisole can undergo nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Oxidation Reactions: Although less common, the methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

Substitution: Formation of 4-amino-3-nitroanisole or 4-thio-3-nitroanisole.

Reduction: Formation of 4-bromo-3-aminoanisole.

Oxidation: Formation of 4-bromo-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-3-nitroanisole serves as a crucial building block in the synthesis of more complex organic molecules. It is frequently used as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals. The compound's reactivity allows for its incorporation into diverse chemical pathways, facilitating the creation of new materials with specific properties.

Key Synthetic Routes

- Bromination and Nitration : The compound can be synthesized through a two-step process involving the nitration of anisole followed by bromination. This method ensures high yields and purity, as conditions can be optimized for each reaction step.

- Applications in Heterocyclic Chemistry : this compound is utilized to produce derivatives that are essential for developing novel heterocycles, which are widely used in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Case Studies

- Antimicrobial Activity : Research has indicated that certain derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. This makes them candidates for developing new antibiotics .

- Anti-inflammatory Properties : Some studies suggest that modifications of this compound can lead to anti-inflammatory agents that may be beneficial in treating chronic inflammatory diseases .

Agrochemical Industry

The agrochemical sector also benefits from the applications of this compound. It is used in the synthesis of herbicides and pesticides, contributing to agricultural productivity.

Applications in Agrochemicals

- Herbicide Development : The compound's ability to undergo nucleophilic aromatic substitution reactions allows for the design of effective herbicides that target specific weed species while minimizing harm to crops.

- Pesticide Formulations : Its derivatives are being investigated for their efficacy in pest control, offering potential solutions for sustainable agriculture practices .

Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate in heterocyclic compounds | High yield synthesis routes established |

| Medicinal Chemistry | Antimicrobial and anti-inflammatory agents | Significant activity against pathogens noted |

| Agrochemical Industry | Synthesis of herbicides and pesticides | Effective formulations under investigation |

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-nitroanisole largely depends on its chemical reactivity The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attackThe methoxy group can also influence the reactivity of the compound by donating electron density to the aromatic ring, affecting the overall electronic properties of the molecule .

Comparación Con Compuestos Similares

Key Properties:

- Appearance : Light brown to deep brown solid or liquid .

- Melting Point : 32–34°C .

- Boiling Point : 153–154°C at 13 mmHg .

- Purity : ≥98% (GC) .

- Applications : Intermediate in organic syntheses, particularly in Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) .

Comparison with Structurally Similar Compounds

Positional Isomers: Bromo-Nitroanisoles

Positional isomers of 4-bromo-3-nitroanisole differ in the arrangement of substituents on the benzene ring, leading to distinct physical and chemical properties.

Key Observations :

- Melting Points : The nitro group at position 3 in this compound reduces symmetry compared to 2-bromo-5-nitroanisole, leading to a lower melting point (32–34°C vs. 103–105°C) .

- Reactivity : Steric hindrance in 2-bromo-3-nitroanisole may impede catalytic coupling reactions, whereas this compound’s para-substitution facilitates efficient cross-coupling (e.g., 96% yield in biphenyl synthesis) .

Halogen-Substituted Derivatives

Halogen exchange (e.g., Br → Cl, F) alters electronic and steric properties, impacting reactivity.

Key Observations :

- Fluorine Impact: The addition of fluorine in 4-bromo-2-fluoro-6-nitroanisole increases polarity and melting point (53–56°C) compared to non-fluorinated analogs .

Methyl-Substituted Analogs

Methyl groups introduce steric effects and alter hydrophobicity.

Key Observations :

- Reactivity : The absence of a nitro group in 4-bromo-3-methylanisole limits its utility in reactions requiring strong electron-deficient aryl halides.

Commercial Availability and Pricing

| Compound | Purity | Price (5g) | Supplier |

|---|---|---|---|

| This compound | >94% | JPY 4,000 | Kanto Reagents |

| 2-Bromo-5-nitroanisole | >97% | JPY 16,000 | Kanto Reagents |

| 4-Bromo-3-chloroanisole | 99% | Not listed | LEAPChem |

Key Observations :

- This compound is more cost-effective than its positional isomers, likely due to streamlined synthesis and higher demand in pharmaceutical intermediates .

Actividad Biológica

4-Bromo-3-nitroanisole (C7H6BrNO3) is an organic compound notable for its role as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. This compound features a bromine atom at the para position and a nitro group at the meta position relative to the methoxy group, which influences its reactivity and biological activity. Understanding its biological properties is crucial for its application in medicinal chemistry and environmental science.

- Molecular Formula : C7H6BrNO3

- Molecular Weight : 261.05 g/mol

- Melting Point : 76-78 °C

- Solubility : Soluble in organic solvents such as ethanol, methanol, and chloroform.

This compound exhibits biological activity primarily through its ability to participate in nucleophilic aromatic substitution reactions. The nitro group can undergo reduction to form amino derivatives, which have been studied for their potential therapeutic effects. The compound's interactions with biological systems often involve:

- Nucleophilic Aromatic Substitution : The bromine atom can be substituted by various nucleophiles, enhancing the compound's versatility in synthetic applications.

- Reduction Reactions : The nitro group can be reduced to an amino group, which may enhance biological activity against certain targets.

Biological Applications

Research has indicated several biological activities associated with this compound and its derivatives:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds synthesized from this intermediate have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Anticancer Properties

Research indicates that certain derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to cell death, particularly in breast cancer cell lines.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It acts by inhibiting inflammatory cytokines and mediators, making it a potential candidate for developing anti-inflammatory drugs.

Toxicological Profile

Understanding the safety profile of this compound is essential for its use in pharmaceuticals and agrochemicals. Key toxicological findings include:

- Acute Toxicity : Classified as Category 4 for oral toxicity; ingestion may lead to serious health issues.

- Skin and Eye Irritation : Classified as Category 2 for skin corrosion/irritation and Category 2 for serious eye damage/irritation.

- Environmental Impact : Toxic to aquatic organisms; persistent in the environment with low bioaccumulation potential .

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Study : A study focused on synthesizing various derivatives of this compound found that several compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics.

- Cancer Research : In vitro studies demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells by promoting apoptosis through ROS generation.

- Inflammation Model : A model assessing the anti-inflammatory effects showed that treatment with a derivative led to reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.